Product packaging for 4-Methoxy-2-(1,3-oxazol-2-yl)aniline(Cat. No.:CAS No. 769921-95-1)

4-Methoxy-2-(1,3-oxazol-2-yl)aniline

Cat. No.: B13945674
CAS No.: 769921-95-1
M. Wt: 190.20 g/mol
InChI Key: VDTWJRDPSOYCDE-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1,3-oxazol-2-yl)aniline is a chemical compound of interest in pharmaceutical and organic chemistry research. This aniline derivative features a 1,3-oxazole heterocycle, a privileged structure in medicinal chemistry known to contribute to a wide spectrum of biological activities . The molecular scaffold combines an electron-donating methoxy group and an aniline moiety with the oxazole ring, making it a valuable bifunctional building block for the synthesis of more complex molecules, such as ligands for metal complexes or novel pharmacophores . Oxazole derivatives are frequently explored in drug discovery due to their diverse biological profiles, which include antimicrobial, anticancer, anti-inflammatory, and antitubercular activities . The presence of the oxazole ring is a key structural feature in several bioactive molecules and kinase inhibitors . Researchers utilize this compound as a precursor for developing new chemical entities, particularly in constructing triazene ligands or other heterocyclic systems that can modulate biological pathways . This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B13945674 4-Methoxy-2-(1,3-oxazol-2-yl)aniline CAS No. 769921-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

769921-95-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-methoxy-2-(1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C10H10N2O2/c1-13-7-2-3-9(11)8(6-7)10-12-4-5-14-10/h2-6H,11H2,1H3

InChI Key

VDTWJRDPSOYCDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=NC=CO2

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 2 1,3 Oxazol 2 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 4-Methoxy-2-(1,3-oxazol-2-yl)aniline, two primary strategic disconnections are considered:

Disconnection of the Aryl-Oxazole Bond (C-C bond): This approach severs the bond connecting the aniline (B41778) ring to the oxazole (B20620) moiety. This leads to two potential synthetic fragments: a functionalized aniline derivative (such as a 2-halo-4-methoxyaniline or a 2-borylated-4-methoxyaniline) and a pre-formed oxazole ring with a suitable functional group for coupling. This strategy relies on well-established cross-coupling reactions to form the final product.

Disconnection within the Oxazole Ring: This strategy involves breaking the C-O and C=N bonds of the oxazole ring itself. This approach suggests that the oxazole is constructed directly onto the aniline framework. A common disconnection of this type leads back to a 2-acylamino ketone precursor attached to the aniline ring. For instance, an amide derivative of 2-amino-5-methoxy acetophenone (B1666503) could serve as a key intermediate, which would then undergo cyclodehydration to form the oxazole ring, a pathway reminiscent of the Robinson-Gabriel synthesis. pharmaguideline.com

These two distinct retrosynthetic pathways guide the development of the specific synthetic routes discussed in the subsequent sections.

Conventional Synthetic Routes and Precursor Chemistry

Conventional synthesis relies on established, often stoichiometric, reactions to build molecular complexity. These methods provide foundational routes to the target compound.

In this strategy, the aniline scaffold is prepared first, and the oxazole ring is subsequently constructed upon it. A plausible route begins with a readily available precursor like 4-methoxyaniline.

Nitration and Functionalization: 4-methoxyaniline can be acetylated to protect the amino group, followed by nitration to introduce a nitro group ortho to the amine, yielding 4-methoxy-2-nitroacetanilide. google.com

Amide Formation: The nitro group is then reduced to an amine, and the protecting acetyl group is removed, yielding 1,2-diamino-4-methoxybenzene. This intermediate can then be selectively acylated.

Cyclization: A more direct approach involves the cyclization of anilide precursors. nih.gov For the target molecule, one could envision starting with 2-amino-5-methoxybenzoic acid. This precursor would be reacted with an appropriate reagent to form an amide, which is then converted into an α-acylamino ketone. This intermediate undergoes intramolecular cyclization and dehydration to yield the oxazole ring directly on the aniline backbone.

Several classical methods for oxazole synthesis can be adapted to produce this compound. tandfonline.com These methods typically involve the formation of the oxazole ring from acyclic precursors.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. pharmaguideline.com For the target molecule, the required precursor would be N-(2-acetyl-5-methoxyphenyl)formamide. Treatment of this intermediate with a dehydrating agent like sulfuric acid or phosphorus pentachloride would yield the desired oxazole ring attached to the methoxy-aniline core.

Van Leusen Oxazole Synthesis: This reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com While this method typically yields 5-substituted oxazoles, modifications can be employed. A related approach could involve the reaction of a suitable isocyanide precursor derived from the aniline with an aldehyde.

Bredereck Reaction: This method synthesizes oxazoles by reacting α-haloketones with amides. tandfonline.comijpsonline.com In a potential application, a suitably protected 2-amino-5-methoxy-α-halo-acetophenone could react with formamide (B127407) to construct the oxazole ring.

Below is a table summarizing these conventional methods.

Table 1: Comparison of Conventional Oxazole Synthesis Methods

Method Key Precursors Typical Conditions Relevance to Target Compound
Robinson-Gabriel Synthesis 2-Acylamino ketone Strong dehydrating agents (e.g., H₂SO₄, POCl₃) pharmaguideline.com Highly relevant; allows direct formation of the 2-substituted oxazole on the aniline ring.
Van Leusen Reaction Aldehyde, Tosylmethyl isocyanide (TosMIC) Base (e.g., K₂CO₃) in alcohol nih.gov Applicable if a 2-formyl-4-methoxyaniline precursor is used with TosMIC.

| Bredereck Reaction | α-Haloketone, Amide | Heating ijpsonline.com | Feasible, but requires synthesis of a specific α-haloketone on the aniline scaffold. |

Catalytic and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and sustainability, minimizing waste and energy consumption.

Transition metals like palladium, copper, and gold are powerful catalysts for forming the bonds required in the target molecule. researchgate.netcrossref.org

Palladium-Catalyzed Cross-Coupling: Following the first retrosynthetic disconnection, a Suzuki or Stille coupling could be employed. This would involve reacting a pre-formed 2-bromo-1,3-oxazole with a 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under palladium catalysis to form the crucial C-C bond between the two rings. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are effective for various C-N and C-O bond-forming reactions relevant to oxazole synthesis. tandfonline.com For instance, a copper-catalyzed reaction between a diazoketone and 2-amino-5-methoxybenzonitrile (B1273454) could be envisioned as a pathway to the oxazole ring.

Gold-Catalyzed Cycloisomerization: Gold catalysts are known to efficiently promote the cycloisomerization of propargyl amides to form oxazoles. researchgate.net A synthetic route could involve preparing an N-propargyl amide derivative of 2-amino-5-methoxybenzaldehyde, which would then be subjected to gold-catalyzed cyclization to yield the final product.

Table 2: Overview of Transition Metal-Catalyzed Approaches

Catalyst Reaction Type Precursor Examples Advantages
Palladium(0) Cross-Coupling (e.g., Suzuki) 2-Halo-4-methoxyaniline, Oxazole-boronic ester High functional group tolerance, reliable. nih.gov
Copper(I/II) Annulation / C-H Arylation Diazoketones, amides Cost-effective, versatile for C-N/C-O bond formation. tandfonline.com

| Gold(I/III) | Cycloisomerization | Propargyl amides | Mild reaction conditions, high efficiency. researchgate.net |

Green Chemistry Principles in Compound Formation

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.comnih.gov These principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields for many organic transformations, including the formation of heterocyclic rings like oxazoles. ijpsonline.comnih.gov A Robinson-Gabriel cyclodehydration, for example, could be performed in minutes under microwave heating instead of hours with conventional methods.

Ultrasonication: The use of ultrasound can enhance reaction rates and efficiency by creating localized high-temperature and high-pressure zones through acoustic cavitation. ijpsonline.com This technique can be applied to promote cyclization or coupling reactions in the synthesis of the target molecule.

Use of Greener Solvents: Replacing hazardous organic solvents like DMF or toluene (B28343) with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a core principle of green chemistry. mdpi.comijpsonline.com Some oxazole syntheses, including modified Van Leusen reactions, have been successfully performed in water. mdpi.com

Catalysis: The use of catalysts, as described in the previous section, is inherently a green approach as it reduces the need for stoichiometric reagents, thereby minimizing waste. The development of reusable heterogeneous catalysts further enhances the sustainability of the process. researchgate.net Calcium-catalyzed methods have also emerged as a sustainable option for synthesizing amino-oxazoles. nih.gov

By integrating these catalytic and sustainable methodologies, the synthesis of this compound can be achieved with greater efficiency and reduced environmental impact compared to purely conventional routes.

Advanced Techniques for Yield Optimization and Reaction Efficiency

One of the key areas of advancement is the application of transition-metal-catalyzed cross-coupling reactions for the construction of the oxazole ring. nih.govijpsonline.com While classical methods like the Robinson-Gabriel synthesis require pre-functionalized precursors and often harsh dehydrating agents, modern approaches such as palladium- and copper-catalyzed direct C-H arylation allow for a more convergent and efficient synthesis. nih.govijpsonline.com For instance, the direct arylation of a readily available oxazole with a suitably substituted aniline derivative can streamline the synthesis and avoid the preparation of sensitive intermediates.

Furthermore, the optimization of reaction conditions through high-throughput screening and design of experiments (DoE) has become instrumental in maximizing yields. Factors such as catalyst loading, ligand choice, base, solvent, and temperature can be systematically varied to identify the optimal parameter space for a given transformation. For the synthesis of this compound, this could be applied to a potential palladium-catalyzed coupling between an oxazole precursor and a derivative of 4-methoxyaniline.

The following table summarizes a comparative analysis of traditional versus advanced techniques for key transformations relevant to the synthesis of this compound, based on findings from related syntheses.

TransformationTraditional MethodAdvanced TechniqueKey Advantages of Advanced Technique
Oxazole Ring Formation Robinson-Gabriel Synthesis (from α-acylamino ketones)Palladium/Copper-Catalyzed Direct C-H ArylationHigher yields, milder reaction conditions, greater functional group tolerance, reduced number of synthetic steps. nih.govijpsonline.com
Nitro Group Reduction Fe/HCl or SnCl₂Catalytic Hydrogenation (e.g., Pd/C, H₂) or Transfer HydrogenationCleaner reaction profile, easier product isolation, avoidance of stoichiometric metallic waste, higher yields.
Nitration of Anilines Batch reaction with mixed acid (H₂SO₄/HNO₃)Continuous Flow NitrationImproved safety, better control over exothermicity, higher selectivity, reduced by-product formation, higher yields and purity. google.com
Process Control Manual optimization of individual parametersDesign of Experiments (DoE) and High-Throughput ScreeningSystematic and efficient optimization of multiple reaction variables, leading to higher yields and better process understanding.

Detailed research into analogous systems has demonstrated the tangible benefits of these advanced approaches. For example, in the synthesis of substituted anilines, the use of continuous flow reactors for nitration has been reported to increase the yield of the desired isomer to over 85% with purity exceeding 99%. google.com Similarly, palladium-catalyzed C-H activation and arylation methods for the synthesis of 2-aryl-oxazoles have shown significant yield improvements over classical multi-step sequences. dntb.gov.ua

The strategic implementation of these advanced techniques can lead to a more efficient, scalable, and environmentally benign synthesis of this compound. By focusing on catalytic methods and process intensification, chemists can overcome many of the limitations associated with traditional synthetic organic chemistry.

Chemical Reactivity and Transformative Chemistry of 4 Methoxy 2 1,3 Oxazol 2 Yl Aniline

Reactions Involving the Aniline (B41778) Nucleophilic Center

The aniline portion of the molecule, comprising the primary amine and the activated aromatic ring, is the principal site for many chemical reactions. The strong electron-donating nature of both the amino and methoxy (B1213986) groups renders the benzene (B151609) ring highly susceptible to electrophilic attack and provides a nucleophilic nitrogen atom for various condensation and derivatization reactions.

The benzene ring of 4-Methoxy-2-(1,3-oxazol-2-yl)aniline is highly activated towards electrophilic aromatic substitution (SEAr). The directing effects of the substituents are paramount in determining the regiochemical outcome of these reactions.

Amino Group (-NH2): This is a powerful activating group and an ortho, para-director. libretexts.orgchemistrysteps.com

Methoxy Group (-OCH3): This is also a strong activating group and an ortho, para-director.

1,3-Oxazol-2-yl Group: This heterocyclic ring is generally considered to be electron-withdrawing and thus acts as a deactivating group.

The combined influence of the strongly activating amino and methoxy groups overrides the deactivating effect of the oxazolyl substituent. The ortho-positions relative to the potent -NH2 group (C3 and C5) are the most likely sites for substitution. The C5 position is particularly favored due to steric accessibility compared to the C3 position, which is situated between the two existing substituents.

Common electrophilic substitution reactions include:

Halogenation: Direct reaction with bromine water would likely lead to polysubstitution due to the high activation of the ring. A milder approach, such as using N-bromosuccinimide (NBS), would be necessary to achieve controlled monohalogenation, predominantly at the C5 position.

Nitration and Sulfonation: Direct nitration or sulfonation with strong acids (HNO3/H2SO4 or fuming H2SO4) is problematic for anilines. The acidic conditions protonate the basic amino group to form an anilinium ion (-NH3+), which is a meta-directing deactivator. byjus.com Furthermore, strong oxidizing acids can lead to decomposition. libretexts.org To achieve para- (or in this case, C5) substitution, the amine must first be protected, typically by acetylation with acetic anhydride (B1165640) to form the corresponding acetanilide. This amide is still an ortho, para-director but is less activating, allowing for controlled substitution. The protecting acetyl group can be subsequently removed by hydrolysis. libretexts.orggoogle.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagent(s) Expected Major Product Notes
Bromination Br₂ in H₂O 3,5-Dibromo-4-methoxy-2-(1,3-oxazol-2-yl)aniline High ring activation likely leads to polysubstitution.
Monobromination N-Bromosuccinimide (NBS) 5-Bromo-4-methoxy-2-(1,3-oxazol-2-yl)aniline Milder conditions favor monosubstitution at the sterically accessible C5 position.
Nitration 1. Acetic Anhydride2. HNO₃, H₂SO₄3. H₃O⁺, Δ 4-Methoxy-5-nitro-2-(1,3-oxazol-2-yl)aniline Amine protection is necessary to prevent oxidation and direct substitution to the C5 position. google.com

The primary amine group is a versatile functional handle for building more complex molecules. It readily undergoes reactions with a variety of electrophiles. sigmaaldrich.comresearchgate.net

Acylation and Sulfonylation: The amine reacts smoothly with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) to yield stable amides and sulfonamides, respectively. These derivatives are crucial in medicinal chemistry. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of N-substituted imines, commonly known as Schiff bases.

Diazotization and Subsequent Reactions: Treatment of the primary amine with nitrous acid (generated in situ from NaNO2 and a strong acid like HCl) at low temperatures (0–5 °C) produces a diazonium salt. This intermediate is highly valuable and can be converted into a wide array of functional groups. For example, in Sandmeyer reactions, the diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt. It can also be replaced by -I (using KI), -F (Schiemann reaction), -OH (warming in water), or -H (using hypophosphorous acid). libretexts.org Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds like phenols or other anilines to form brightly colored azo dyes. libretexts.org

Table 2: Common Derivatization Reactions of the Amine Group

Reaction Type Reagent Functional Group Transformation
Acylation Acetyl Chloride (CH₃COCl) / Base -NH₂ → -NHCOCH₃ (Amide)
Sulfonylation Toluenesulfonyl Chloride (TsCl) / Base -NH₂ → -NHTs (Sulfonamide)
Schiff Base Formation Benzaldehyde (PhCHO) -NH₂ → -N=CHPh (Imine)
Diazotization NaNO₂, HCl (0-5 °C) -NH₂ → -N₂⁺Cl⁻ (Diazonium Salt)
Sandmeyer Reaction CuBr (from Diazonium Salt) -N₂⁺Cl⁻ → -Br

Reactivity of the 1,3-Oxazol-2-yl Moiety

The 1,3-oxazole ring is an aromatic heterocycle that is generally stable but possesses unique reactivity distinct from the aniline portion of the molecule. pharmaguideline.comthepharmajournal.com

The oxazole (B20620) ring is resistant to cleavage under mild conditions. However, forceful reactions can induce ring-opening.

Nucleophilic Attack: Strong nucleophiles can attack the oxazole ring, often leading to cleavage rather than substitution. For instance, heating oxazoles with ammonia (B1221849) or formamide (B127407) can cause a ring transformation to the corresponding imidazole. pharmaguideline.com

Oxidative Cleavage: Potent oxidizing agents like potassium permanganate (B83412) or chromic acid can open the oxazole ring. pharmaguideline.com

Reductive Cleavage: While catalytic hydrogenation might selectively reduce other parts of a molecule, stronger reducing agents can lead to ring-opening products. tandfonline.com

Rearrangements of the oxazole core itself are not common for 2-aryl substituted oxazoles. The Cornforth rearrangement is a known thermal process for 4-acyloxazoles, but it is not directly applicable to this specific substitution pattern. wikipedia.org

While the aniline ring is the more reactive site for electrophilic substitution, the oxazole ring can be functionalized under specific conditions.

Basicity and N-Alkylation: The nitrogen atom at the 3-position is weakly basic (pKa of conjugate acid ≈ 0.8) and can be protonated by strong acids or alkylated with reactive alkylating agents (e.g., methyl iodide) to form N-alkyloxazolium salts. pharmaguideline.comwikipedia.org

Electrophilic Substitution: SEAr on the oxazole ring is generally difficult and requires the presence of activating groups on the oxazole itself. If it were to occur, substitution would be favored at the C5 position. tandfonline.com

Metallation: The most acidic proton on an unsubstituted oxazole ring is at C2. Since this position is blocked in the title compound, the next most acidic proton is at C5. Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), could achieve deprotonation at C5. The resulting lithiated intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent at the C5 position. wikipedia.org

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions with dienophiles like alkenes or alkynes. This reaction typically results in a bicyclic adduct which can then rearrange, often with the loss of water or another small molecule, to form a substituted pyridine. This serves as a powerful method for constructing pyridine rings. tandfonline.comwikipedia.org

Intramolecular Cyclizations and Annulation Reactions

The juxtaposition of the nucleophilic aniline moiety and the electrophilic or modifiable oxazole ring offers intriguing possibilities for intramolecular reactions to build fused polycyclic systems. While specific examples for this molecule are not documented, plausible synthetic pathways can be proposed.

Pictet-Spengler Type Reactions: The classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone onto an electron-rich aromatic ring. mdpi.combeilstein-journals.org A variation, the Oxa-Pictet-Spengler reaction, uses β-arylethanols. researchgate.netnih.gov For this compound, a multi-step sequence could be envisioned. First, derivatization of the amine to introduce a two-carbon chain with a terminal electrophile (or precursor), followed by acid-catalyzed cyclization onto the activated C3 position of the aniline ring, could potentially form a new fused six-membered ring.

Fused Benzimidazole (B57391) Formation: Although not a direct cyclization, a synthetic strategy could involve the chemical transformation of the oxazole ring. For instance, if the oxazole ring were opened under specific conditions to reveal an acyclic precursor, it might be possible to re-close it by involving the ortho-amino group to form a fused benzimidazole system, a privileged scaffold in medicinal chemistry. ijrpc.com

Cyclization via C5 Functionalization: As described in section 3.2.2, the C5 position of the oxazole could be functionalized. If an electrophilic center is installed at C5, intramolecular nucleophilic attack by the aniline nitrogen could lead to the formation of a novel fused heterocyclic system, bridging the two rings.

These potential annulation strategies highlight the utility of this compound as a starting material for constructing complex, multi-ring structures of interest in materials science and pharmaceutical development.

Cross-Coupling Reactions and Heterofunctionalization

The chemical architecture of this compound, featuring a nucleophilic amino group, an electron-rich aromatic ring, and a heterocyclic oxazole moiety, presents multiple avenues for sophisticated molecular elaborations through cross-coupling and heterofunctionalization reactions. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established protocols on analogous chemical systems. These transformations are pivotal for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science.

The primary sites for such reactions include the nitrogen atom of the aniline, the C-H bonds of the phenyl ring, and the oxazole ring. Palladium-catalyzed reactions are the most prominent methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.

Buchwald-Hartwig Amination:

The presence of a primary amino group on the aniline ring makes this compound a prime candidate for N-arylation or N-alkylation via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing C-N bonds. youtube.com The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org Given the electron-rich nature of the aniline ring due to the methoxy group, strong bases such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are often required to facilitate the coupling with aryl halides. beilstein-journals.org The choice of ligand, such as XPhos, SPhos, or BrettPhos, is crucial for achieving high yields and functional group tolerance. youtube.com

EntryAryl Halide/TriflateCatalystLigandBaseSolventTemp (°C)Yield (%)
12-BromotoluenePd(OAc)₂XPhosKOt-BuToluene (B28343)100Good to Excellent
24-ChlorobenzonitrilePd₂(dba)₃SPhosNaOt-BuDioxane110Good
31-IodonaphthalenePd(OAc)₂BrettPhosK₃PO₄t-BuOH100Good to Excellent

Table 1: Representative conditions for the Buchwald-Hartwig amination of anilines analogous to this compound. Data is illustrative and based on general protocols for similar substrates.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction offers a versatile method for the formation of C-C bonds, and it could potentially be applied to functionalize the oxazole ring of this compound. researchgate.net Research has demonstrated successful Suzuki couplings at the 2- and 4-positions of the oxazole ring. nih.gov To achieve this, the oxazole ring would first need to be halogenated or converted to a triflate. The subsequent coupling with a wide range of aryl or vinyl boronic acids or esters, catalyzed by a palladium complex, would yield the corresponding substituted derivatives. This strategy allows for the introduction of diverse substituents, thereby expanding the molecular complexity. nih.gov

EntryOxazole SubstrateBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
12-Bromo-4-phenyloxazolePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O90High
24-Triflyloxy-2-methyloxazole3-Thienylboronic acidPdCl₂(dppf)-K₂CO₃Dioxane100Good
32-Chloro-5-ethyloxazole4-Vinylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene110Good

Table 2: Illustrative conditions for Suzuki-Miyaura coupling reactions on oxazole derivatives, indicating potential pathways for the functionalization of this compound.

Heck Reaction:

The Heck reaction provides a means to form C-C bonds by coupling the aromatic ring with an alkene in the presence of a palladium catalyst. researchgate.net While direct C-H activation of the aniline ring is a possibility, a more conventional approach would involve prior halogenation of the phenyl ring. A particularly interesting prospect is a cascade reaction involving an initial N-alkenylation followed by an intramolecular Heck cyclization. Such a sequence, demonstrated in the synthesis of indoles from o-haloanilines and alkenyl halides, could potentially be adapted to construct novel heterocyclic scaffolds fused to the aniline core of the title compound. nih.gov

EntryAniline SubstrateAlkeneCatalystLigandBaseSolventTemp (°C)Product Type
12-Bromo-4-methoxyanilineStyrenePd(OAc)₂P(o-tol)₃Et₃NDMF100Stilbene derivative
22-Iodo-4-methoxyanilineMethyl acrylatePdCl₂PPh₃NaOAcAcetonitrile80Cinnamate derivative
3o-Bromoaniline (analog)α-BromostyrenePd₂(dba)₃DavePhosNaOt-BuToluene100Indole (via cascade)

Table 3: Representative conditions for Heck reactions involving substituted anilines, suggesting potential transformations for this compound.

C-H Functionalization:

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues of 4 Methoxy 2 1,3 Oxazol 2 Yl Aniline

Structural Modifications of the Methoxy (B1213986) Group and Aniline (B41778) Ring

The 4-methoxy-2-(1,3-oxazol-2-yl)aniline core offers two primary sites for structural modification on the aniline portion: the methoxy group and the aromatic ring itself.

The methoxy group can be readily transformed into other functional groups. Demethylation, for instance, would yield the corresponding phenol, which can then serve as a precursor for a variety of ethers, esters, and other derivatives. The electronic properties of the aniline ring are significantly influenced by the substituent at the 4-position. The methoxy group, being an electron-donating group through resonance, increases the electron density of the aniline ring, affecting its basicity and reactivity in electrophilic substitution reactions. stackexchange.com In contrast, converting it to an electron-withdrawing group would drastically alter these properties. wikipedia.org

The aniline ring is susceptible to electrophilic aromatic substitution. Due to the directing effects of the amino and methoxy groups, electrophiles are expected to substitute at the positions ortho and para to these activating groups. However, since the position para to the methoxy group is occupied by the amino group (and vice versa), and the positions ortho to the amino group are sterically hindered, substitution is most likely to occur at the positions ortho to the methoxy group (C3 and C5). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The amino group of the aniline moiety can also be a site for modification. It can be acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems. For example, reaction with various aldehydes or ketones can lead to the formation of Schiff bases, which can be further reduced to secondary amines. ijrpc.com

Table 1: Potential Modifications of the Methoxy Group and Aniline Ring

Modification SiteReagents and ConditionsPotential Product
Methoxy GroupBBr₃, DCM4-Amino-3-(1,3-oxazol-2-yl)phenol
Aniline Ring (C5)HNO₃, H₂SO₄4-Methoxy-5-nitro-2-(1,3-oxazol-2-yl)aniline
Aniline Ring (C5)Br₂, Acetic Acid5-Bromo-4-methoxy-2-(1,3-oxazol-2-yl)aniline
Amino GroupAcetic Anhydride (B1165640), Pyridine (B92270)N-(4-Methoxy-2-(1,3-oxazol-2-yl)phenyl)acetamide
Amino GroupBenzaldehyde, Ethanol(E)-N-Benzylidene-4-methoxy-2-(1,3-oxazol-2-yl)aniline

Functionalization of the Oxazole (B20620) Ring and its Substituents

The oxazole ring in this compound is another key site for chemical modification. The reactivity of the oxazole ring is well-documented, with specific positions being more susceptible to certain types of reactions. wikipedia.org

The C5 position of the oxazole ring is the most nucleophilic and is prone to electrophilic substitution, especially when activated by electron-donating groups. wikipedia.org Halogenation, nitration, and acylation can be achieved under appropriate conditions. For instance, bromination can be accomplished using N-bromosuccinimide (NBS). mdpi.com

The C2 position, being adjacent to the oxygen atom, is the most acidic proton on the oxazole ring and can be deprotonated using a strong base like n-butyllithium. The resulting lithiated species can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce a wide range of substituents at this position. nih.gov

The C4 position is generally less reactive towards electrophilic substitution but can be functionalized through other means, such as through rearrangement reactions or by starting from appropriately substituted precursors during the oxazole synthesis.

Furthermore, the oxazole ring can participate in cycloaddition reactions. For example, oxazoles can act as dienes in Diels-Alder reactions with electron-deficient dienophiles, leading to the formation of pyridines after a subsequent aromatization step. wikipedia.org This provides a powerful method for constructing more complex heterocyclic systems.

Table 2: Potential Functionalization of the Oxazole Ring

Position on Oxazole RingReagents and ConditionsPotential Product
C5N-Bromosuccinimide (NBS), CCl₄2-(5-Bromo-1,3-oxazol-2-yl)-4-methoxyaniline
C21. n-BuLi, THF, -78 °C; 2. Benzaldehyde(2-(2-Amino-5-methoxyphenyl)-1,3-oxazol-2-yl)(phenyl)methanol
C5Acetic Anhydride, AlCl₃1-(2-(2-Amino-5-methoxyphenyl)-1,3-oxazol-5-yl)ethan-1-one
Diels-Alder ReactionDiethyl acetylenedicarboxylate, heatSubstituted Pyridine Derivative

Regioselective Synthesis of Substituted Analogues

The regioselective synthesis of substituted analogues of this compound is crucial for systematic structure-activity relationship studies. This can be achieved by either modifying the parent compound or by synthesizing the analogues from appropriately substituted starting materials.

For the synthesis of analogues with substituents on the aniline ring, the choice of starting material is key. For example, starting from different substituted 2-amino-5-methoxyphenols would allow for the introduction of various groups on the aniline ring before the formation of the oxazole.

The synthesis of the oxazole ring itself can be accomplished through several methods, with the Van Leusen reaction being a prominent example for the formation of 5-substituted oxazoles. nih.gov The Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones, is another classical method. youtube.com The choice of synthetic route will dictate the substitution pattern on the oxazole ring. For instance, to obtain 4,5-disubstituted oxazoles, one could start from a substituted α-haloketone and an amide.

The regioselectivity of reactions on the pre-formed this compound is governed by the inherent reactivity of the different positions on both the aniline and oxazole rings. As discussed, electrophilic substitution on the aniline ring is directed by the amino and methoxy groups, while the reactivity of the oxazole ring is position-dependent (C5 > C2 > C4 for electrophilic attack). wikipedia.org

Table 3: Regioselective Synthesis Strategies

Target AnalogueSynthetic ApproachKey Starting Materials
5-Chloro-4-methoxy-2-(1,3-oxazol-2-yl)anilineElectrophilic chlorination of the parent compoundThis compound, N-chlorosuccinimide
4-Methoxy-2-(5-phenyl-1,3-oxazol-2-yl)anilineOxazole synthesis from substituted precursors2-Amino-5-methoxybenzoic acid, 2-amino-1-phenylethan-1-one
3-Methoxy-2-(1,3-oxazol-2-yl)anilineSynthesis from isomeric starting material2-Amino-6-methoxybenzoic acid

Structure-Reactivity Relationship Studies in Derivative Chemistry

The electronic nature of the substituents on the aniline ring will have a profound effect on the nucleophilicity of the amino group and the electron density of the aromatic ring. Electron-donating groups will enhance the reactivity towards electrophiles, while electron-withdrawing groups will decrease it. acs.org The position of the substituent also plays a crucial role due to resonance and inductive effects. stackexchange.com

Similarly, substituents on the oxazole ring will influence its reactivity. Electron-donating groups at the C5 position will activate the ring towards electrophilic attack, while electron-withdrawing groups will deactivate it. The nature of the substituent at the C2 position can influence the acidity of the C2-proton and the stability of the corresponding anion.

Structure-activity relationship studies are particularly important in medicinal chemistry, where the goal is to optimize the biological activity of a lead compound. For example, in a series of 2-anilino-5-aryloxazoles developed as VEGFR2 kinase inhibitors, the substitution pattern on both the aniline and the 5-aryl ring was found to be critical for potent enzymatic and cellular activity. nih.gov Similar principles would apply to derivatives of this compound, where modifications could be tailored to enhance interactions with a biological target. acs.orgnih.gov

Table 4: Illustrative Structure-Reactivity Trends

DerivativeElectronic Effect of SubstituentExpected Impact on Reactivity
5-Nitro-4-methoxy-2-(1,3-oxazol-2-yl)anilineStrong electron-withdrawing group on aniline ringDecreased basicity of the amino group; deactivation of the aniline ring towards further electrophilic substitution.
4-Ethoxy-2-(1,3-oxazol-2-yl)anilineElectron-donating group (stronger than methoxy)Increased basicity of the amino group; enhanced reactivity of the aniline ring.
4-Methoxy-2-(5-nitro-1,3-oxazol-2-yl)anilineStrong electron-withdrawing group on oxazole ringDeactivation of the oxazole ring towards electrophilic substitution.
4-Methoxy-2-(5-methyl-1,3-oxazol-2-yl)anilineElectron-donating group on oxazole ringActivation of the oxazole ring towards electrophilic substitution.

Theoretical and Computational Investigations of 4 Methoxy 2 1,3 Oxazol 2 Yl Aniline

Electronic Structure Analysis and Frontier Molecular Orbital Theory

A comprehensive analysis of the electronic structure of 4-Methoxy-2-(1,3-oxazol-2-yl)aniline is crucial for understanding its reactivity and molecular properties. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electron distribution within the molecule. The molecular electrostatic potential (MEP) surface is a valuable tool in this regard, mapping the electron density to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For aniline (B41778) derivatives, the lone pair of electrons on the nitrogen atom of the amino group, as well as the oxygen atoms of the methoxy (B1213986) and oxazole (B20620) groups, are expected to be regions of high electron density, indicated by red or yellow colors on an MEP map. Conversely, the hydrogen atoms of the amino group would represent electron-deficient regions, appearing in blue.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus characterizing its nucleophilic nature. youtube.com The LUMO, on the other hand, is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is anticipated to be localized primarily on the aniline ring and the amino group, due to the electron-donating nature of these moieties. The LUMO is likely to be distributed over the oxazole ring and the benzene (B151609) ring. The precise energies of these orbitals and the magnitude of the HOMO-LUMO gap can be calculated using computational methods, providing quantitative data on the molecule's electronic behavior.

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity, stability, and electronic transitions.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, these calculations can identify the most probable reaction pathways, intermediate structures, and transition states. Methods such as DFT (e.g., B3LYP functional) and coupled-cluster theory (e.g., CCSD(T)) combined with appropriate basis sets (e.g., 6-311++G(3df,2p)) are commonly employed to achieve chemical accuracy. mdpi.com

For instance, in reactions such as electrophilic aromatic substitution or reactions involving the amino group, computational methods can model the approach of a reactant and the subsequent bond-forming and bond-breaking processes. The transition state, a high-energy point on the reaction coordinate, is of particular interest as its structure and energy determine the activation energy and thus the rate of the reaction. mdpi.com The geometry of a transition state is characterized by a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Calculations can provide detailed information about the bond lengths and angles in the transition state, offering a snapshot of the molecule as it transforms from reactant to product. mdpi.com For example, in a protonation reaction at the amino group, the N-H bond length would be observed to be forming in the transition state. The energy of this transition state relative to the reactants provides the activation barrier, a key kinetic parameter.

Calculation TypeInformation ObtainedApplication
Potential Energy Surface (PES) ScanReaction pathway, intermediates, transition statesUnderstanding the step-by-step mechanism of a reaction.
Transition State OptimizationGeometry and energy of the transition stateDetermining the activation energy and reaction rate.
Intrinsic Reaction Coordinate (IRC)Confirms the connection between a transition state and the corresponding reactants and productsValidating the calculated reaction pathway.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound significantly influence its physical and chemical properties. Conformational analysis involves identifying the stable conformers (rotational isomers) of the molecule and determining their relative energies. This is typically achieved by systematically rotating the single bonds in the molecule, such as the C-O bond of the methoxy group and the C-C bond connecting the aniline and oxazole rings, and calculating the energy at each rotational angle.

The results of such an analysis can be presented as a potential energy surface, where the energy is plotted as a function of one or more dihedral angles. The minima on this surface correspond to the stable conformers. For this compound, the orientation of the methoxy and oxazole substituents relative to the aniline ring will be the primary determinant of its conformational preferences.

Intramolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing certain conformations. nih.gov For example, an intramolecular hydrogen bond could potentially form between the amino group's hydrogen and the nitrogen or oxygen atom of the oxazole ring, or the oxygen of the methoxy group. The presence and strength of such interactions can be investigated through geometric criteria (e.g., bond distances and angles) and by analyzing the electron density using methods like the Quantum Theory of Atoms in Molecules (QTAIM). These interactions can lock the molecule into a specific conformation, thereby affecting its reactivity and interactions with other molecules.

Interaction TypeDescriptionPotential in this compound
Steric HindranceRepulsive interaction between non-bonded atoms in close proximityBetween the oxazole ring and the amino or methoxy group.
Intramolecular Hydrogen BondingAttractive interaction between a hydrogen atom and an electronegative atom within the same moleculePossible between N-H of the amino group and N/O of the oxazole or O of the methoxy group.
Dipole-Dipole InteractionsAttractive or repulsive interactions between polar bondsBetween the C-O, C-N, and oxazole ring bonds.

Molecular Modeling of Interactions in Non-Biological Chemical Systems (e.g., host-guest chemistry, surface adsorption)

Molecular modeling techniques can be used to predict and analyze the interactions of this compound in various non-biological chemical systems.

In the context of host-guest chemistry , the molecule could act as a guest, binding within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or a metal-organic framework (MOF). chemrxiv.org Molecular docking simulations can be employed to predict the preferred binding pose of the aniline derivative within the host's cavity and to estimate the binding affinity. These simulations take into account factors such as shape complementarity, electrostatic interactions, and hydrogen bonding between the host and the guest. The results can guide the design of new host-guest systems with specific recognition properties. chemrxiv.org

Regarding surface adsorption , computational models can simulate the interaction of this compound with various surfaces, such as metal oxides or graphene. Density Functional Theory (DFT) calculations can determine the most stable adsorption geometries and calculate the adsorption energy. nih.gov This information is valuable for applications in areas like catalysis, sensing, and corrosion inhibition. For instance, understanding how the molecule adsorbs onto a metal surface can help in designing more effective corrosion inhibitors. The orientation of the molecule on the surface and the nature of the interactions (physisorption vs. chemisorption) are key aspects that can be elucidated through these computational studies. nih.gov

SystemModeling TechniqueInformation Gained
Host-Guest ComplexMolecular Docking, Molecular DynamicsBinding pose, binding affinity, stability of the complex.
Surface AdsorptionDFT calculations, Monte Carlo simulationsAdsorption geometry, adsorption energy, nature of surface interaction.

Applications of 4 Methoxy 2 1,3 Oxazol 2 Yl Aniline in Advanced Chemical Systems

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of reactive sites—the amino group, the electron-rich aromatic ring, and the nitrogen-containing oxazole (B20620) moiety—positions 4-Methoxy-2-(1,3-oxazol-2-yl)aniline as a pivotal intermediate in the construction of elaborate heterocyclic structures.

Building Block for Polycyclic Aromatic Nitrogen Heterocycles

The aniline (B41778) backbone of this compound provides a foundation for the annulation of additional rings, leading to the formation of polycyclic aromatic nitrogen heterocycles. The amino group can participate in cyclization reactions, such as condensation with dicarbonyl compounds or their equivalents, to form fused pyridine (B92270), quinoline, or diazepine (B8756704) rings. The oxazole ring itself can influence the regioselectivity of these cyclizations and can be a site for further functionalization or ring-closure reactions. Cascade reactions involving this intermediate can efficiently generate multiple bonds and rings in a single synthetic operation, providing rapid access to complex molecular frameworks. nih.gov

Precursor in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a time- and resource-efficient manner. beilstein-journals.org The aniline functionality of this compound makes it an ideal candidate for a variety of MCRs. For instance, it can serve as the amine component in Ugi and Biginelli-type reactions, leading to the synthesis of diverse libraries of peptidomimetics and dihydropyrimidinones, respectively. rsc.org The presence of the oxazole and methoxy (B1213986) substituents can impart unique properties and biological activities to the resulting MCR products.

Table 1: Examples of Multi-Component Reactions Utilizing Aniline Derivatives
Reaction TypeReactantsResulting ScaffoldPotential Application
Ugi ReactionAniline, Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino AmideMedicinal Chemistry
Biginelli ReactionAniline (or Urea), Aldehyde, β-KetoesterDihydropyrimidinonePharmaceuticals
Hantzsch Dihydropyridine SynthesisAniline (or Ammonia), Aldehyde, 2 eq. β-KetoesterDihydropyridineCalcium Channel Blockers
Pictet-Spengler ReactionTryptamine derivative (formed in situ from aniline precursor), Aldehyde/KetoneTetrahydro-β-carbolineAlkaloid Synthesis

Ligand Design and Coordination Chemistry in Catalysis

The nitrogen atoms in both the aniline and oxazole moieties of this compound can act as donor sites for metal coordination, making it a promising scaffold for the design of novel ligands for catalysis.

Chelation Properties and Metal Complex Formation

The ortho-disposition of the amino group and the oxazole ring allows this compound to function as a bidentate N,N-chelating ligand. This chelation can form stable five-membered rings with transition metal ions, a favorable conformation in coordination chemistry. researchgate.net The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the methoxy substituent on the aniline ring. The oxazole ring, being a π-deficient heterocycle, can act as a π-acceptor, which can influence the electron density at the metal center.

Application in Homogeneous and Heterogeneous Catalysis (e.g., C-C bond formation, asymmetric synthesis)

Metal complexes derived from oxazole-containing ligands have shown significant utility in a range of catalytic transformations. alfachemic.commdpi.com Complexes of palladium, nickel, and copper with ligands analogous to this compound could potentially catalyze important C-C bond-forming reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netorganic-chemistry.org

Furthermore, by introducing a chiral center, for instance, by using a chiral building block in the synthesis of the oxazole ring, chiral versions of this ligand could be developed for asymmetric catalysis. dicp.ac.cndicp.ac.cn Such chiral ligands are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. acs.orgnih.gov The rigid and planar nature of the oxazole-aniline backbone can provide a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in reactions like asymmetric alkylations, reductions, and cyclizations. dicp.ac.cn

Table 2: Potential Catalytic Applications of Metal Complexes with Oxazole-Aniline Ligands
Metal CenterReaction TypeExample Transformation
Palladium (Pd)Cross-CouplingSuzuki, Heck, Sonogashira Reactions
Nickel (Ni)Asymmetric Reduction1,2-Reduction of α,β-Unsaturated Ketones
Copper (Cu)C-H Activation/CouplingOxidative Cross-Coupling Reactions
Rhodium (Rh) / Iridium (Ir)Asymmetric HydrogenationEnantioselective reduction of C=C and C=O bonds
Vanadium (V)PolymerizationEthylene Polymerization and Copolymerization

Integration into Functional Organic Materials

The conjugated system formed by the aniline and oxazole rings, along with the influence of the methoxy group, suggests that this compound could be a valuable building block for functional organic materials. Oxazole and thiazole-based organic molecules have been investigated for their applications in optoelectronics. rsc.org By incorporating this moiety into larger polymeric or oligomeric structures, materials with interesting photophysical and electronic properties could be developed. Potential applications include use as host materials in phosphorescent organic light-emitting diodes (OLEDs), where the high triplet energy often associated with such heterocyclic systems is beneficial. Further functionalization of the aniline nitrogen could allow for the creation of extended conjugated systems with tunable emission colors and charge-transport properties.

Components for Optoelectronic Devices (e.g., organic light-emitting diodes, sensors)

The unique electronic and photophysical properties imparted by the combination of the methoxy-aniline and oxazole functionalities position this compound as a promising candidate for components in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs):

The oxazole ring is a well-established heterocycle in the design of materials for OLEDs. Oxazole derivatives are known for their high thermal stability and electron-transporting capabilities, making them suitable for use as host materials or electron-transport layers in OLED devices. rsc.org For instance, various oxazole-based fluorophores have been investigated as efficient deep-blue emitters. spiedigitallibrary.org The incorporation of the 4-methoxyaniline group can further modulate the electronic properties of the molecule. The electron-donating methoxy group and the amine functionality can enhance the hole-injection and transport properties, potentially leading to a bipolar material that can efficiently transport both electrons and holes. This dual functionality is highly desirable for improving charge balance within the emissive layer of an OLED, which can lead to higher efficiency and longer device lifetime.

While specific performance data for this compound in OLEDs is not available, the table below summarizes the performance of some related oxazole-containing compounds in OLED applications, illustrating the potential of this class of materials.

Compound ClassRole in OLEDEmission ColorMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)
Oxazole-based HostHost for Phosphorescent EmitterGreen50.750.1
Oxazole-based HostHost for Phosphorescent EmitterRed18.717.3
Bibenzoxazole DerivativeEmitterDeep-BlueNot ReportedNot Reported (EQE of 1.2%)

This table presents data for illustrative purposes based on analogous oxazole derivatives to highlight the potential of the target compound. rsc.orgspiedigitallibrary.org

Sensors:

Oxazole-containing compounds have also been successfully employed as fluorescent chemosensors for the detection of various metal ions. rsc.orgresearchgate.net The nitrogen and oxygen atoms in the oxazole ring can act as coordination sites for metal ions, and the aniline moiety can be functionalized to enhance selectivity and sensitivity. The fluorescence properties of the molecule can be modulated upon binding to a specific analyte, leading to a "turn-on" or "turn-off" sensory response. For example, Schiff bases derived from 5-(thiophene-2-yl)oxazole have been shown to be effective fluorescent sensors for Ga³⁺ and sequentially for Fe³⁺ ions. rsc.orgresearchgate.net The methoxy group in this compound could influence the photophysical properties of the molecule, potentially leading to sensors with high quantum yields and sensitivity.

Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound also lends itself to applications in supramolecular chemistry and the design of self-assembling systems.

Supramolecular Chemistry:

The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking. These interactions are fundamental to the construction of complex supramolecular architectures. The aniline portion of the molecule also provides a site for hydrogen bonding through the N-H group. The interplay of these interactions can be used to direct the assembly of molecules into well-defined structures with specific functions. Oxazole-containing molecules have been incorporated into larger systems for applications in medicinal chemistry and materials science. rsc.org

Self-Assembly Processes:

Substituted anilines are known to undergo self-assembly into various nanostructures, such as nanowires and nanofibers. nih.gov The self-assembly process is driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. The specific substitution pattern on the aniline ring plays a crucial role in determining the morphology of the resulting self-assembled structures. The presence of the rigid, planar oxazole unit in this compound could promote ordered π-π stacking, while the methoxy and amino groups can direct the assembly through hydrogen bonding. This could lead to the formation of well-ordered, one-dimensional nanostructures with potential applications in organic electronics and sensing. While the self-assembly of this specific molecule has not been reported, the principles governing the self-assembly of oligo(aniline)-based amphiphiles suggest that such processes are feasible. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.